Lewis X Trisaccharide, Methyl Glycoside
Description
Contextualization within Histo-Blood Group Antigen Systems
The Lewis X (LeX) antigen, also known as CD15 (Cluster of Differentiation 15), is a prominent histo-blood group antigen. nih.gov Histo-blood group antigens are carbohydrate structures present on the surface of red blood cells and various other cell types, including epithelial cells where they are primarily synthesized. biosynth.comnih.gov The Lewis system, unlike the ABO system, involves antigens that are not intrinsic to the red blood cell membrane but are adsorbed from the plasma onto the cell surface. biosynth.comyoutube.com
Lewis antigens are categorized based on the linkage of their core disaccharide unit (lactosamine). LeX belongs to the type II chain antigens, which are characterized by a galactose linked to N-acetylglucosamine via a β1-4 bond. nih.gov Its counterpart, Lewis A, is a type I chain antigen. The expression of these antigens is genetically determined and can vary among individuals and during different physiological and pathological states. youtube.com The presence of LeX on cell surfaces contributes to the antigenic properties of cells and is involved in the changing carbohydrate profiles observed during cell maturation and malignancy. hmdb.ca
Overview of its Glycosidic Structure and Anomeric Linkage Considerations
A trisaccharide is an oligosaccharide composed of three monosaccharide units joined by two glycosidic bonds. wikipedia.org The structure of Lewis X trisaccharide is a branched carbohydrate defined by a specific arrangement of its constituent monosaccharides and the stereochemistry of the linkages connecting them.
The three monosaccharide components are:
β-D-galactose (Gal)
α-L-fucose (Fuc)
N-acetyl-β-D-glucosamine (GlcNAc)
The core of the structure is formed by a β(1→4) glycosidic linkage between the anomeric carbon of galactose and the hydroxyl group at the fourth carbon of N-acetylglucosamine. oup.comnih.gov The branching point is created by an α(1→3) glycosidic linkage between the anomeric carbon of fucose and the hydroxyl group at the third carbon of the same N-acetylglucosamine residue. oup.comnih.gov A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.orgkhanacademy.org The α or β designation refers to the stereochemistry at the anomeric carbon, the carbon that was formerly the carbonyl carbon before the sugar cyclized. khanacademy.orglibretexts.org In the specific case of "Lewis X Trisaccharide, Methyl Glycoside," a methyl group (CH₃) is attached via a glycosidic bond to the anomeric carbon of the N-acetylglucosamine, the reducing end of the trisaccharide.
Table 1: Structural Characteristics of Lewis X Trisaccharide
| Component | Monosaccharide | Linkage to GlcNAc | Anomeric Configuration |
|---|---|---|---|
| Unit 1 | D-Galactose | β(1→4) | Beta |
| Unit 2 | L-Fucose | α(1→3) | Alpha |
| Unit 3 | N-acetyl-D-glucosamine | - | Beta (in Methyl Glycoside) |
This table details the monosaccharide units and their specific glycosidic linkages that form the Lewis X structure.
Fundamental Role in Cellular Glycosylation and Glycoconjugate Presentation
Cellular glycosylation is the enzymatic process that attaches glycans (carbohydrates) to proteins or lipids, forming structures known as glycoconjugates. youtube.com Lewis X is a terminal glycan epitope, meaning it is typically found at the outer end of the carbohydrate chains of glycoproteins and glycolipids presented on the cell surface. hmdb.caexplorationpub.com
The biosynthesis of the LeX antigen is a key step in the glycosylation pathway and is catalyzed by specific glycosyltransferases. The crucial step is the addition of a fucose residue to a precursor N-acetyllactosamine chain, a reaction mediated by an α1,3-fucosyltransferase. oup.com In the nervous system, α1,3-fucosyltransferase 9 (FUT9) has been identified as the key enzyme responsible for LeX synthesis. oup.comnih.gov The expression of LeX can be found on different types of glycan scaffolds, including O-glycans, N-glycans, and glycosphingolipids. biosynth.com For instance, in the developing brain, the major carrier of the LeX epitope is an O-mannose-linked glycan on the protein phosphacan/RPTPβ. oup.comnih.gov The presentation of LeX on the cell surface is dynamically regulated and plays a significant role in mediating cell-cell interactions. oup.comnih.gov
Table 2: Key Enzymes in Lewis X Biosynthesis
| Enzyme Family | Specific Enzyme Example | Function |
|---|---|---|
| Fucosyltransferases (FUTs) | FUT9 (in the nervous system) | Catalyzes the addition of fucose in an α(1→3) linkage to GlcNAc. oup.comnih.gov |
| Galactosyltransferases | β1,4-galactosyltransferase 2 (β4GalT2) | Adds galactose in a β(1→4) linkage to GlcNAc, forming the precursor chain. nih.gov |
This table highlights the primary enzymes involved in the synthesis of the Lewis X antigen.
Broader Significance in Glycoscience and Biomedical Research
The Lewis X antigen is of great interest in glycoscience and biomedical research due to its involvement in a wide array of physiological and pathological processes.
Development and Differentiation: LeX is highly expressed during early embryogenesis and in the developing brain, where it facilitates cell-cell interactions critical for neuronal development. nih.govoup.com Its expression levels are developmentally regulated. oup.com
Immunity and Inflammation: LeX functions as a ligand for selectins, a family of cell adhesion molecules (lectins) expressed on endothelial cells and leukocytes. scbt.com This interaction is important for processes like leukocyte trafficking during an inflammatory response.
Cancer Biology: Many types of cancers, particularly carcinomas, show an over-expression of LeX and its sialylated form, sialyl Lewis X. biosynth.comnih.gov This elevated expression is often correlated with tumor progression, metastasis, and poor prognosis. biosynth.comnih.gov The interaction between LeX on cancer cells and selectins on endothelial cells facilitates the adhesion of tumor cells to blood vessel walls, a key step in metastasis. nih.gov
Infectious Diseases: Some pathogens have evolved to mimic host structures to facilitate infection. For example, the bacterium Helicobacter pylori can express Lewis antigens, including LeX, on its lipopolysaccharide, which may help it persist in the host. nih.gov
Table 3: Research Focus on Lewis X in Biological and Pathological Contexts
| Area of Research | Role of Lewis X | Significance |
|---|---|---|
| Neuroscience | Mediates cell-cell interactions | Crucial for neuronal development and differentiation. oup.comnih.gov |
| Oncology | Promotes cancer cell adhesion and metastasis | Serves as a tumor-associated antigen and a marker for poor prognosis. biosynth.comnih.govnih.gov |
| Immunology | Acts as a selectin ligand | Involved in inflammation and leukocyte adhesion. scbt.com |
| Infectious Disease | Mimicked by pathogens like H. pylori | Implicated in bacterial persistence and pathogenesis. nih.gov |
This table summarizes the diverse roles of the Lewis X antigen that are the subject of intensive biomedical research.
Properties
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUCRJWBOBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lewis X Trisaccharide, Methyl Glycoside and Analogues
Chemical Synthesis Approaches
The chemical synthesis of Lewis X Trisaccharide, Methyl Glycoside and its derivatives relies on a sophisticated toolkit of organic chemistry techniques designed to precisely assemble the three distinct monosaccharide units (galactose, fucose, and N-acetylglucosamine). The primary hurdles include the selective formation of glycosidic bonds at specific hydroxyl groups among many and controlling the stereochemistry (α or β) of each new linkage.
A cornerstone of oligosaccharide synthesis is the use of protecting groups, which temporarily block reactive hydroxyl and amine groups, allowing reactions to occur only at desired positions. The choice of protecting groups is critical as they must be stable under certain reaction conditions and removable under others without affecting the rest of the molecule. This "orthogonal" strategy is fundamental to the multi-step assembly of Lex nih.gov.
Regioselectivity—the ability to target a single hydroxyl group for glycosylation in the presence of others of similar reactivity—is a major challenge in Lex synthesis. The N-acetylglucosamine (GlcNAc) unit has hydroxyl groups at the C-3, C-4, and C-6 positions, but the Lex structure requires sequential glycosylation at O-4 (with galactose) and O-3 (with fucose).
Synthetic strategies often rely on creating a glycosyl acceptor with only one free hydroxyl group at the desired position. For instance, a common approach involves the galactosylation at the O-4 position of a GlcNAc acceptor, followed by fucosylation at the O-3 position nih.gov. An alternative strategy involves fucosylation first, then galactosylation beilstein-journals.org. A third approach uses a pre-formed lactosamine derivative (Gal-GlcNAc) as an acceptor, which is then fucosylated at the O-3 position of the GlcNAc residue beilstein-journals.orgnih.gov. The reactivity of these acceptors can be influenced by the structure of the aglycone and the presence of specific substituents, such as an azido group at C-2 of the glucose moiety nih.gov.
Achieving the correct stereochemistry for each glycosidic bond is paramount. The Lex structure contains a β-linkage for galactose and an α-linkage for fucose.
1,2-trans Glycosylation (β-linkage): The formation of the β-galactosidic linkage is often controlled through "neighboring group participation." An acyl-type protecting group (like acetyl or benzoyl) at the C-2 position of the galactose donor participates in the reaction, shielding one face of the molecule and directing the incoming acceptor to attack from the opposite face, resulting in the desired 1,2-trans (β) linkage nih.gov.
1,2-cis Glycosylation (α-linkage): The α-fucosidic linkage is a 1,2-cis linkage, which is generally more challenging to construct stereoselectively. This is because fucose lacks a participating group at the C-2 position. The outcome of the fucosylation is therefore highly dependent on reaction conditions, the nature of the glycosyl donor's leaving group, and the choice of solvent and promoter. Fucosylation reactions can sometimes lead to a mixture of α and β anomers, requiring careful optimization or chromatographic separation nih.gov. For example, fucosylation of a disaccharide acceptor with an ethylthioglycoside donor under NIS and TMSOTf activation was found to produce an 8:2 mixture of α and β-anomers nih.gov. However, in other cases, similar conditions led exclusively to the desired α-fucosylated trisaccharides nih.gov.
The success of a glycosylation reaction depends on the pairing of a reactive glycosyl donor with a suitable glycosyl acceptor. A glycosyl donor is a carbohydrate with a leaving group at the anomeric carbon, which is activated by a promoter to form the glycosidic bond with the hydroxyl group of the acceptor wikipedia.org.
Common types of glycosyl donors used in Lex synthesis include:
Thioglycosides: These donors (e.g., thioethyl or thiophenyl glycosides) are stable and can be activated under specific conditions, often using reagents like N-iodosuccinimide (NIS) in combination with a Lewis acid such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) nih.govwikipedia.org.
Trichloroacetimidates: These are highly reactive donors activated by catalytic amounts of a Lewis acid (e.g., BF₃·OEt₂ or TMSOTf) wikipedia.orgnih.gov. Their reactivity can be influenced by the protecting groups on the sugar ring nih.gov.
Glycosyl Halides: Glycosyl bromides or fluorides are also effective donors, typically activated by silver salts or Lewis acids dtu.dkexplorationpub.com.
Glycosyl acceptors are carbohydrate units with one or more free hydroxyl groups. In Lex synthesis, acceptors are typically derivatives of N-acetylglucosamine or lactose that have been selectively protected to expose the hydroxyl group at the desired position for glycosylation (e.g., O-3 or O-4) nih.govnih.gov. The reactivity of these acceptors is a critical factor; for instance, galactosylation at O-4 of a GlcNAc acceptor can be significantly affected by the nature of the substituent at C-4 of the galactosyl donor nih.gov.
| Glycosyl Donor Type | Leaving Group Example | Activating Promoter/Catalyst | Typical Use | Reference |
|---|---|---|---|---|
| Thioglycoside | -SEt, -SPh | NIS/TMSOTf, NIS/TfOH, DMTST | Fucosylation and Galactosylation | nih.govexplorationpub.com |
| Trichloroacetimidate | -OC(NH)CCl₃ | BF₃·OEt₂, TMSOTf | Galactosylation | nih.govnih.gov |
| Glycosyl Halide | -Br, -F | Silver salts, Lewis acids | Fucosylation and Galactosylation | dtu.dkexplorationpub.com |
The synthesis of analogues of Lex is important for studying its biological function and for developing potential therapeutic agents. These analogues often feature modifications to one or more of the sugar residues.
Several synthetic campaigns have successfully produced Lex analogues:
Galactose-Modified Analogues: A series of Lex methyl glycoside derivatives were synthesized where the 4"-hydroxy group of the galactose unit was replaced by a methoxy group, a chlorine atom, or a fluorine atom nih.gov. The synthesis required the preparation of specifically modified trichloroacetimidate galactosyl donors. The study found that the reactivity of these donors was influenced by the substituent at the C-4 position nih.gov.
Fucose and GlcNAc Replacements: Analogues have been created where the fucose residue is replaced by rhamnose, or where both the N-acetylglucosamine and fucose residues are replaced by glucose and rhamnose, respectively nih.gov. These syntheses utilized lactoside and 2-azido lactoside derivatives as key disaccharide acceptors nih.gov.
Chemoenzymatic Synthesis: A combined chemical and enzymatic approach offers an alternative to purely chemical synthesis. This method can overcome challenges in selectivity and the need for extensive protecting group manipulations nih.gov. For example, a library of Lex glycans with various functional groups at the fucose C-5 position was prepared using a bifunctional enzyme (L-fucokinase/GDP-fucose pyrophosphorylase) and an α1,3 fucosyltransferase nih.gov.
| Analogue Description | Modified Unit(s) | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| 4"-O-methyl Lex | Galactose | Use of a 4-O-methyl trichloroacetimidate galactosyl donor. | nih.gov |
| 4"-deoxy-4"-chloro Lex | Galactose | Use of a 4-chloro trichloroacetimidate galactosyl donor. | nih.gov |
| 4"-deoxy-4"-fluoro Lex | Galactose | Use of a 4-fluoro trichloroacetimidate galactosyl donor. | nih.gov |
| Rhamnose in place of Fucose | Fucose | Rhamnosylation of a lactoside acceptor using an isopropylidene-protected rhamnosyl donor. | nih.gov |
| Glucose and Rhamnose in place of GlcNAc and Fucose | GlcNAc, Fucose | Rhamnosylation of a methyl lactoside acceptor. | nih.gov |
Synthesis of this compound Derivatives and Analogues
Modification at Galactosyl Residues (e.g., O-4 modifications)
Chemical synthesis provides a powerful route to introduce non-natural modifications into the Lex structure, allowing for the systematic probing of structure-activity relationships. One key area of focus has been the modification of the galactosyl residue, particularly at the O-4 position.
An efficient synthesis of three Lex methyl glycoside analogues modified at the O-4 position of the galactose unit has been reported. beilstein-journals.org In these analogues, the 4-hydroxy group was either methylated to give a 4-O-methyl ether, or replaced by a chlorine or fluorine atom. The synthetic strategy involved the preparation of modified 4-OMe, 4-Cl, and 4-F trichloroacetimidate galactosyl donors. These donors were then used in the glycosylation of an N-acetylglucosamine glycosyl acceptor. beilstein-journals.org
The reactivity of these modified donors was found to be significantly influenced by the nature of the substituent at the C-4 position when using BF3·OEt2 as a promoter for the galactosylation reaction. The observed order of reactivity was 4-F > 4-OAc ≈ 4-OMe > 4-Cl. The 4-fluoro galactosyl donor provided the best results, while the 4-chloro donor was the least efficient. beilstein-journals.org This synthetic approach highlights the feasibility of creating specifically modified Lex structures to investigate the role of the galactosyl 4-hydroxy group in molecular recognition events.
| Galactosyl Donor C-4 Substituent | Relative Reactivity in Glycosylation |
| Fluoro (-F) | Highest |
| Acetoxy (-OAc) | Moderate |
| Methoxy (-OMe) | Moderate |
| Chloro (-Cl) | Lowest |
Replacement of Monosaccharide Units (e.g., N-acetylglucosamine by glucose, fucose by rhamnose)
To understand the structural requirements for anti-Lex antibody binding and other biological interactions, analogues with entire monosaccharide units replaced have been synthesized. The synthesis of three such Lex trisaccharide analogues as methyl glycosides has been accomplished. nih.gov
The modifications included:
Replacement of fucose with rhamnose.
Replacement of N-acetylglucosamine with glucose.
A double replacement of N-acetylglucosamine with glucose and fucose with rhamnose. nih.govscilit.com
The synthetic strategy for these analogues utilized lactoside and 2-azido lactoside derivatives as key disaccharide acceptors, which were then subjected to fucosylation or rhamnosylation. nih.gov The reactivity of the lactose acceptors was found to be highly dependent on the aglycone structure and the presence of a C-2 azido substituent on the glucose moiety. For instance, a methyl lactoside acceptor was readily glycosylated with perbenzylated β-thiophenyl fucoside and rhamnoside donors to yield anomerically pure α-linked trisaccharides. However, performing the same reactions on a 2-azido methyl lactoside acceptor resulted in mixtures of anomers. nih.gov
While the α- and β-fucosylated 2-azido trisaccharides could be separated, the corresponding rhamnosylated anomers could not. An anomerically pure rhamnosylated product was ultimately achieved by using an isopropylidene-protected rhamnosyl donor. These synthetic analogues are valuable for use as competitive inhibitors in binding assays to dissect the contribution of each monosaccharide unit to Lex recognition. nih.gov
| Original Monosaccharide | Replacement Monosaccharide | Acceptor Moiety | Key Finding |
| L-Fucose | L-Rhamnose | Methyl lactoside | Successful α-rhamnosylation. nih.gov |
| D-GlcNAc | D-Glucose | - | Synthesized via lactoside acceptor. nih.gov |
| L-Fucose & D-GlcNAc | L-Rhamnose & D-Glucose | 2-Azido methyl lactoside | Resulted in anomeric mixtures; required specialized donor for pure α-anomer. nih.gov |
Preparation of Functionalized Glycosides (e.g., allyl, 4-methylumbelliferyl glycosides)
The attachment of functionalized aglycones to the reducing end of the Lex trisaccharide is crucial for its application in biological assays, such as immobilization on surfaces for microarray fabrication or for fluorescence-based detection.
Allyl glycosides serve as versatile synthetic intermediates. The allyl group can be readily modified through various chemical transformations. Chemoenzymatic strategies have successfully produced allyl glycosides of Lex-related structures, such as allyl sialyl-Lewis X. nih.gov This typically involves the chemical synthesis of an allyl lactoside, which then serves as an acceptor for sequential enzymatic glycosylation. nih.gov
4-Methylumbelliferyl (4-MU) glycosides are widely used as fluorogenic substrates for glycosidase activity assays and in fluorescence-based binding studies. The Lex trisaccharide 4-methylumbelliferyl glycoside is commercially available and serves as a ligand for P- and E-selectins. biosynth.comscbt.compharmaffiliates.com
Spacered glycosides are also important for biological applications, providing a linker to attach the carbohydrate to other molecules or surfaces while minimizing steric hindrance. A short 2-azidoethyl spacer has been introduced to the acceptor substrate N-acetyllactosamine, allowing for subsequent modification via click chemistry, which is useful for applications like fabricating glyco-microarrays. pnas.orgresearchgate.net
| Functionalized Glycoside | Aglycone Structure | Primary Application |
| Allyl Glycoside | -CH₂-CH=CH₂ | Versatile chemical handle for further derivatization. nih.govnih.gov |
| 4-Methylumbelliferyl Glycoside | 4-Methylumbelliferyl | Fluorescent probe for binding assays and enzyme activity studies. biosynth.comscbt.com |
| 2-Azidoethyl Glycoside | -CH₂-CH₂-N₃ | Linker for conjugation via click chemistry (e.g., microarrays). pnas.orgresearchgate.net |
Solid-Phase Glycosynthesis Strategies
Solid-phase synthesis offers a streamlined approach for the construction of oligosaccharides by immobilizing the growing glycan chain on an insoluble support. wikipedia.org This methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing. wikipedia.orgmdpi.com Both chemical and enzymatic steps can be incorporated into a solid-phase strategy.
Enzymatic synthesis on a solid support has been successfully applied to Lex-related structures. In one example, a sialyl Lex tetrasaccharide was synthesized on a Sepharose matrix. nih.govacs.org The synthesis began with a glucosamine derivative attached to the Sepharose support through a linker arm. The glycan was then elongated by the consecutive action of three different glycosyltransferases (a galactosyltransferase, a sialyltransferase, and a fucosyltransferase) with their respective nucleotide sugar donors. After the sequential enzymatic reactions, the final tetrasaccharide product was cleaved from the solid support, yielding the free sialyl Lex derivative in a 57% total yield after purification. nih.govacs.org
The efficiency of enzymatic glycosylation on a solid phase can be influenced by the length of the linker arm connecting the acceptor to the support. Studies have shown a clear correlation between linker length and the yield of the galactosylation step, with longer linkers generally providing higher yields. nih.govacs.org This approach combines the ease of purification of solid-phase methods with the high stereo- and regioselectivity of enzymatic catalysis.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the advantages of both chemical and enzymatic methods. Typically, a core structure is assembled chemically, and then enzymes are used to perform challenging glycosylation steps with high precision, avoiding the need for complex protecting group manipulations. nih.gov
Utilization of Glycosyltransferases (e.g., fucosyltransferases, galactosyltransferases)
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule. wikipedia.org They are characterized by their high specificity, making them ideal tools for the synthesis of complex oligosaccharides like Lex.
Fucosyltransferases (FUTs) are essential for the final step in Lex biosynthesis, where they transfer an L-fucose residue from guanosine 5'-diphosphate-L-fucose (GDP-Fuc) to the O-3 position of the GlcNAc residue in a lactosamine acceptor. nih.govexplorationpub.com In humans, a family of six α(1,3)-fucosyltransferases (FT3, FT4, FT5, FT6, FT7, and FT9) can participate in this reaction. nih.gov These isoenzymes exhibit different potencies and specificities. For instance, FT4 and FT9 predominantly synthesize the Lex structure, while others like FT6 and FT7 are more potent in creating the related sialyl Lewis X (sLex) determinant. nih.gov Recombinant fucosyltransferases, particularly from bacteria such as Helicobacter pylori, have broad substrate tolerance and are widely used in preparative-scale synthesis. pnas.org
Galactosyltransferases catalyze the transfer of galactose from UDP-galactose to an acceptor, such as a terminal GlcNAc residue, to form the N-acetyllactosamine (LacNAc) backbone of the Lex antigen. wikipedia.orgexplorationpub.comnih.gov Promiscuous bacterial β(1-4)-galactosyltransferases have been employed for the highly efficient synthesis of the LacNAc core. nih.gov
One-pot, multi-enzyme systems have been developed to streamline the synthesis process. For example, a system combining three enzymes has been used for the efficient synthesis of Lex from free L-fucose. nih.gov In this system, a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) first converts L-fucose into GDP-Fuc, which is the expensive sugar nucleotide donor. An inorganic pyrophosphatase is included to drive the reaction forward. The in situ-generated GDP-Fuc is then immediately used by a fucosyltransferase (e.g., from H. pylori) to fucosylate the LacNAc acceptor, forming the Lex trisaccharide. This approach avoids the isolation of intermediates and the need to supply costly nucleotide sugars directly. nih.govpnas.org
| Enzyme Class | Function in Lex Synthesis | Example Enzyme Source | Donor Substrate |
| α(1,3)-Fucosyltransferase | Adds fucose to GlcNAc | Helicobacter pylori, Human (FT9, FT4) nih.govpnas.org | GDP-Fucose |
| β(1,4)-Galactosyltransferase | Adds galactose to GlcNAc | Bovine milk, Human nih.govwikipedia.org | UDP-Galactose |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Synthesizes GDP-Fucose from L-fucose | Bacteroides fragilis pnas.orgresearchgate.net | L-Fucose, ATP, GTP |
Application of Glycosynthases
Glycosynthases are engineered mutant glycosidases in which the catalytic nucleophile has been replaced (e.g., by alanine or glycine), abolishing their hydrolytic activity. nih.gov These engineered enzymes can catalyze the formation of a glycosidic bond using an activated glycosyl donor (typically a glycosyl fluoride) with an appropriate acceptor, often with high yields. mdpi.com
The glycosynthase approach has been applied to the synthesis of Lewis antigens. Sakurama et al. reported the synthesis of both Lewis a and Lewis X antigens catalyzed by a 1,3-1,4-α-L-fucosynthase derived from Bifidobacterium bifidum. This engineered enzyme successfully transferred fucose from a β-L-fucopyranosyl fluoride donor to lacto-N-biose and N-acetyllactosamine acceptors to create the respective Lea and Lex structures. mdpi.com This method represents a promising alternative to using glycosyltransferases, as it bypasses the need for expensive and sometimes unstable nucleotide sugar donors, relying instead on more accessible glycosyl fluoride donors. nih.govmdpi.com
Enzymatic Generation of Nucleotide Sugars (e.g., GDP-Fucose)
The synthesis of this compound is critically dependent on the availability of the activated fucose donor, guanosine 5′-diphosphate-β-L-fucose (GDP-fucose). pnas.org Enzymatic methods provide an efficient and stereospecific route to this key nucleotide sugar, overcoming many of the challenges associated with purely chemical approaches. nih.gov These biocatalytic systems often utilize enzymes involved in the natural biosynthesis pathways of nucleotide sugars. nih.gov
There are two primary biological routes for GDP-fucose synthesis: the de novo pathway and the salvage pathway. semanticscholar.org The de novo pathway converts GDP-mannose to GDP-fucose through a series of enzymatic steps. uzh.ch In contrast, the salvage pathway utilizes free L-fucose, which can be sourced from the cellular environment or from the breakdown of existing glycoconjugates. semanticscholar.org
A particularly effective enzymatic strategy for GDP-fucose synthesis employs a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), originally isolated from Bacteroides fragilis 9343. researchgate.netpnas.org This enzyme facilitates a two-step conversion of L-fucose into GDP-fucose. pnas.org In the first step, the fucokinase activity of FKP, in the presence of adenosine triphosphate (ATP), phosphorylates L-fucose to produce fucose-1-phosphate (Fuc-1-P). pnas.orgnih.gov Subsequently, the GDP-fucose pyrophosphorylase domain of the same enzyme catalyzes the reaction of Fuc-1-P with guanosine triphosphate (GTP) to yield GDP-fucose. pnas.orgresearchgate.net The formation of Fuc-1-P has been identified as the rate-limiting step in this sequential reaction. pnas.org This enzymatic approach has proven to be robust and scalable for the preparative synthesis of GDP-fucose and its derivatives. pnas.orgnih.gov
The key enzymes involved in the enzymatic generation of nucleotide sugars, particularly GDP-fucose, are summarized in the table below.
| Enzyme | Source Organism | Function | Pathway |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Bacteroides fragilis | Converts L-fucose to GDP-fucose via a fucose-1-phosphate intermediate. researchgate.net | Salvage |
| GDP-mannose 4,6-dehydratase (GMD) | Various | Part of the multi-enzyme conversion of GDP-mannose to GDP-fucose. nih.gov | De novo |
| GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER) | Various | Part of the multi-enzyme conversion of GDP-mannose to GDP-fucose. nih.gov | De novo |
| Pyruvate kinase | Various | Used for cofactor (ATP) recycling in in situ generation systems. nih.gov | Accessory |
Integrated Chemical and Enzymatic Strategies
Integrated chemical and enzymatic strategies, often referred to as chemoenzymatic synthesis, offer a powerful and versatile approach for the production of this compound and its analogues. pnas.org This methodology combines the precision and stereoselectivity of enzymatic catalysis with the flexibility of chemical synthesis, allowing for the creation of complex glycans that would be difficult to produce using either method alone. pnas.orgnih.gov
A prominent example of this integrated approach involves a one-pot synthesis system. nih.gov In this system, the enzymatic generation of the crucial donor substrate, GDP-fucose, is directly coupled with its subsequent transfer to an acceptor molecule by a fucosyltransferase. pnas.orgpnas.org This strategy often begins with a chemically synthesized acceptor, such as an N-acetyllactosamine (LacNAc) derivative, which may include a spacer arm for further modifications. pnas.orgresearchgate.net
The core of the chemoenzymatic process lies in the combination of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) with a suitable α1,3-fucosyltransferase. researchgate.net For instance, an α1,3-fucosyltransferase from Helicobacter pylori has been successfully used to transfer the fucose moiety from in situ generated GDP-fucose to the N-acetyllactosamine acceptor, thereby forming the Lewis X trisaccharide structure. pnas.orgnih.gov
This integrated approach is highly efficient as it circumvents the need to isolate and purify the intermediate GDP-fucose, which can be unstable. nih.gov Furthermore, by including a cofactor recycling system, such as using pyruvate kinase to regenerate ATP, the process becomes more cost-effective and suitable for large-scale synthesis. nih.gov This method has been successfully employed to create a library of Lewis X trisaccharide derivatives with various functional groups at the C-5 position of the fucose residue, demonstrating the broad applicability of this strategy. pnas.orgresearchgate.net
The following table outlines the key components and outcomes of an integrated chemoenzymatic synthesis of Lewis X derivatives.
| Acceptor Substrate (Chemically Synthesized) | Key Enzymes | Donor Substrate (Generated in situ) | Product |
| N-acetyllactosamine (LacNAc) derivative | L-fucokinase/GDP-fucose pyrophosphorylase (FKP), α1,3-fucosyltransferase | GDP-fucose | Lewis X Trisaccharide derivative. pnas.org |
| Sialyl N-acetyllactosamine (sLacNAc) | FKP, α1,3-fucosyltransferase | GDP-fucose | Sialyl Lewis X Tetrasaccharide. nih.gov |
Conformational Analysis and Structural Elucidation of Lewis X Trisaccharide, Methyl Glycoside
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of Lewis X Trisaccharide, Methyl Glycoside in solution is not static but rather a dynamic equilibrium of different conformations. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful tools to elucidate the predominant conformations and the internal motions of this oligosaccharide. By measuring various NMR parameters that are sensitive to the geometry and orientation of the molecule, a detailed picture of its solution structure can be constructed.
Residual Dipolar Couplings (RDC) in Solution Structure Determination
Residual Dipolar Couplings (RDCs) provide long-range structural information that is crucial for defining the global fold of oligosaccharides in solution. RDCs are measured on molecules that are partially aligned in a dilute liquid crystalline medium, which prevents the complete averaging of dipole-dipole interactions that occurs in isotropic solutions. The magnitude of an RDC is dependent on the orientation of the internuclear vector relative to the magnetic field.
In the study of this compound, one-bond C-H RDCs have been instrumental in defining its conformation. By dissolving the trisaccharide in a bicelle solution to induce a weak alignment, researchers have been able to measure these couplings. The experimental RDC data is then compared against theoretical values calculated from a large number of computer-generated models of the molecule. A single low-energy model for this compound has been found to be in excellent agreement with the experimental RDC data, suggesting a compact and rigidly folded conformation in solution nih.gov. This principal conformation is characterized by a stacking interaction between the fucose and galactose rings umbc.edu. This approach has proven to be robust and consistent, as demonstrated by its successful application to related, larger oligosaccharides containing the Lewis X epitope nih.gov.
Table 1: Representative Residual Dipolar Couplings (RDCs) for Lewis X Trisaccharide Analogs Note: Specific RDC values for this compound are not readily available in public literature. The following table provides typical ranges observed for C-H one-bond RDCs in partially aligned oligosaccharides.
| Internuclear Vector | Typical RDC Range (Hz) |
| Gal C1-H1 | -10 to +15 |
| GlcNAc C1-H1 | -12 to +18 |
| Fuc C1-H1 | -8 to +12 |
| Gal C4-H4 | -5 to +10 |
| GlcNAc C3-H3 | -7 to +14 |
Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY)
Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) is a powerful NMR technique used to determine the conformation of a ligand when it is bound to a larger molecule, such as a protein. When a small molecule like this compound binds to a receptor, it adopts the rotational properties of the much larger macromolecule. This results in the observation of negative NOEs, which are characteristic of large molecules. The intensities of these transferred NOEs are proportional to the inverse sixth power of the distance between protons, providing valuable distance constraints for conformational analysis of the bound ligand.
The trNOESY experiment is particularly useful for studying the bioactive conformation of Lewis X, as this trisaccharide is known to be a ligand for various selectin proteins involved in cell adhesion. The success of a trNOESY experiment is highly dependent on the kinetics of the binding, specifically the rates of association and dissociation, as well as the ratio of the ligand to the receptor. For optimal results, the ligand should be in excess of the protein, typically at a ratio of 10:1 to 30:1. This ensures that the observed signals are from the ligand while it is in its bound state, but with the narrow linewidths of the free ligand, allowing for detailed structural analysis.
Analysis of ¹H and ¹³C Chemical Shifts for Conformational Insights
For this compound, analysis of ¹H and ¹³C chemical shifts provides valuable clues about its conformational preferences. For instance, the chemical shifts of the anomeric protons and carbons, as well as those of the atoms at or near the glycosidic linkages, are particularly informative. Deviations from the chemical shifts expected for the individual monosaccharide units can indicate specific inter-residue interactions and define the preferred values for the φ and ψ torsion angles. Computational models are often used in conjunction with experimental chemical shift data to refine the solution structure. By calculating the theoretical chemical shifts for a range of possible conformations and comparing them to the experimental values, a more accurate conformational model can be developed.
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Key Nuclei in this compound Note: This table presents generally accepted chemical shift ranges for the key residues in a D₂O solution. Exact values can vary based on experimental conditions.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-D-Gal | H-1 | ~4.5 | ~104 |
| C-1 | ~104 | ||
| α-L-Fuc | H-1 | ~5.1 | ~100 |
| C-1 | ~100 | ||
| H-5 | ~4.8 | ~69 | |
| C-6 (CH₃) | ~1.2 | ~16 | |
| β-D-GlcNAc | H-1 | ~4.7 | ~102 |
| C-1 | ~102 | ||
| NAc (CH₃) | ~2.0 | ~23 | |
| O-Methyl | CH₃ | ~3.4 | ~58 |
Spin-Spin Coupling Constants for Torsion Angle Analysis
Scalar or spin-spin coupling constants (J-couplings) provide valuable information about the dihedral angles between coupled nuclei, which is essential for determining the conformation around glycosidic linkages and within the pyranose rings. The magnitude of three-bond homonuclear (³JHH) and heteronuclear (³JCH) coupling constants is related to the intervening torsion angle through the Karplus equation.
For this compound, the key conformational parameters are the torsion angles φ (phi) and ψ (psi) for the Gal-(β1-4)-GlcNAc and Fuc-(α1-3)-GlcNAc linkages. By measuring coupling constants such as ³J(H1,H2) within the sugar rings, the chair conformation of the pyranose units can be confirmed. More importantly, trans-glycosidic coupling constants, such as ³J(C1, Hx) where Hx is on the aglycone, can provide direct information about the glycosidic torsion angles. The analysis of these coupling constants, often in combination with NOE data and computational modeling, allows for the precise determination of the preferred solution conformation of the trisaccharide.
Table 3: Representative Three-Bond Coupling Constants and Their Conformational Dependence in Oligosaccharides
| Coupling Constant | Torsion Angle Dependence | Typical Value (Hz) for trans/gauche |
| ³J(H1, H2) | C1-C2 ring conformation | ~8 (axial-axial), ~3 (axial-equatorial) |
| ³J(H,H) across glycosidic bond | Glycosidic linkage (φ, ψ) | 1-8 |
| ³J(C,H) across glycosidic bond | Glycosidic linkage (φ, ψ) | 2-6 |
Hydrogen Bonding Characterization by NMR
Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of oligosaccharides. NMR spectroscopy offers several methods to detect and characterize these weak interactions. One common technique is to measure the temperature coefficient (dδ/dT) of the hydroxyl proton chemical shifts. Protons involved in intramolecular hydrogen bonds are shielded from the solvent and thus exhibit a smaller change in chemical shift with temperature compared to solvent-exposed hydroxyl protons.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for the conformational analysis of this compound, providing a theoretical framework to interpret complex experimental NMR data. These methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformations and simulating its dynamic behavior in solution.
Molecular dynamics (MD) simulations, using force fields specifically parameterized for carbohydrates like GLYCAM, are frequently employed to study the conformational landscape of Lewis X. semanticscholar.orgresearchgate.net These simulations can model the explicit interactions with solvent molecules and provide insights into the flexibility of the glycosidic linkages and the stability of intramolecular hydrogen bonds over time. The trajectories from MD simulations can be used to calculate average NMR parameters, such as NOEs and J-couplings, which can then be compared with experimental data for validation of the computational model.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and conformational energies of molecules from first principles, without reliance on empirical parameters. These high-level calculations provide valuable reference data for developing and refining empirical force fields used in molecular mechanics.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the workhorses for exploring the conformational landscape and dynamic behavior of complex carbohydrates in environments that mimic physiological conditions. nih.gov
Several MD simulation studies have been conducted on the Lewis X trisaccharide, often using the AMBER software package with the GLYCAM 06 force field, which is specifically parameterized for carbohydrates. semanticscholar.orgresearchgate.net In these simulations, the trisaccharide is typically placed in a box of explicit water molecules and simulated at a constant temperature (e.g., 300 K) for extended periods, such as 10 nanoseconds or more. semanticscholar.orgresearchgate.net
These simulations reveal that the individual monosaccharide units (Fucose, Galactose, and N-acetylglucosamine) maintain their stable 4C1 chair conformations throughout the simulation. semanticscholar.org The primary flexibility of the molecule arises from rotations around the glycosidic linkages. The simulations show that the oligosaccharide is dynamically stable, meaning it does not undergo large-scale transitions between vastly different conformational families during the simulation time. nih.gov Instead, it fluctuates around a well-defined, low-energy conformation. nih.gov The combination of Monte Carlo simulations with the MM3 force field has also been used to generate thousands of potential structures, which are then filtered by energy minimization to identify the most plausible conformations. umbc.edu
Table 1: Summary of Computational Simulation Methods and Findings
| Method | Software/Force Field | Key Findings | References |
|---|---|---|---|
| Molecular Dynamics (MD) | AMBER10 / GLYCAM 06 | Explored dynamic behavior in explicit water; confirmed stable 4C1 ring conformations and identified the most energetically favorable structure. | semanticscholar.orgresearchgate.net |
| Molecular Dynamics (MD) | CHARMM / Rasmussen potential | Oligosaccharides are dynamically stable with fluctuations of glycosidic angles within +/- 15 degrees; consistent with rigid models from NMR. | nih.gov |
| Monte Carlo (MC) / NMR | Macromodel / MM3 | Generated thousands of structures to find a single low-energy model that agrees with experimental NMR data, implying a compact, rigid conformation. | umbc.edunih.gov |
| Ab Initio / DFT | N/A | Benchmarked against experimental data; confirmed that compact, hydrogen-bonded structures are energetically favorable. | researchgate.net |
Analysis of Glycosidic Torsion Angles (Phi, Psi)
The relative orientation of the monosaccharide units in the Lewis X trisaccharide is defined by two glycosidic linkages: Galβ(1→4)GlcNAc and Fucα(1→3)GlcNAc. The conformation of each linkage is described by a pair of torsion angles, phi (φ) and psi (ψ).
According to IUPAC nomenclature, these angles define the rotation around the bonds connecting the sugar rings. qmul.ac.uk
Φ (phi): O5'—C1'—O1—Cx
Ψ (psi): C1'—O1—Cx—C(x-1)
Computational studies, including relaxed conformational energy mapping, have been used to determine the preferred values for these angles. researchgate.net MD simulations show that while these angles exhibit fluctuations, they remain within a relatively narrow range, which is consistent with a fairly rigid molecular structure. nih.gov The analysis of these angles from simulations provides a detailed picture of the molecule's conformational space, revealing the sterically allowed and energetically minimized orientations. researchgate.net The average values derived from these simulations are in good agreement with experimental data from NMR spectroscopy. researchgate.net
Table 2: Representative Glycosidic Torsion Angles for Lewis X Trisaccharide
| Linkage | Torsion Angle | Definition | Typical Value Range (from simulations) |
|---|---|---|---|
| Galβ(1→4)GlcNAc | ΦH | H1'-C1'-O4-C4 | ~50° - 60° |
| ΨH | C1'-O4-C4-C3 | ~0° - 10° | |
| Fucα(1→3)GlcNAc | ΦH | H1"-C1"-O3-C3 | ~-60° - -50° |
| ΨH | C1"-O3-C3-C2 | ~170° - 180° |
Note: Angle definitions and values can vary slightly between studies based on the force field and specific atoms used for definition (e.g., H vs. O). The values presented are representative of a dominant conformation.
Theoretical Prediction of Conformational Preferences and Flexibility
This compact structure is stabilized by non-covalent interactions, including a key non-conventional hydrogen bond between the fucose and galactose residues. The flexibility of the molecule is largely restricted to oscillations around the glycosidic torsion angles rather than large-scale conformational changes. nih.gov
Crystal Structure Analysis
Obtaining high-quality single crystals of flexible oligosaccharides suitable for X-ray crystallography is notoriously difficult. researchgate.net As a result, there is no reported crystal structure for the isolated this compound in the scientific literature.
However, the conformation of the Lewis X trisaccharide has been determined at high resolution through X-ray crystallography when it is bound to various proteins and lectins. bme.hu For instance, the structure of Lex has been observed in complex with lectins, providing experimental validation of the "stacked" conformation predicted by computational and NMR studies. These complexed structures show that the key glycosidic torsion angles fall within the ranges predicted by theoretical models, confirming the compact, folded-back structure as the biologically relevant conformation. bme.hu While these structures are influenced by interactions with the protein binding pocket, they provide the most definitive experimental evidence for the preferred shape of the Lewis X determinant.
Biological and Immunological Significance of Lewis X Trisaccharide, Methyl Glycoside
Role as a Human Histo-Blood Group Antigen
Lewis X (Le^x) is recognized as a fundamental human histo-blood group antigen. nih.gov These antigens are complex fucosylated oligosaccharides that play a significant role in cell-cell recognition. nih.govoup.com The expression of Lewis antigens is genetically determined by the interplay of fucosyltransferase enzymes encoded at the Lewis and secretor loci. nih.gov These enzymes modify precursor carbohydrate chains on glycoproteins and glycolipids. nih.gov While initially synthesized by exocrine epithelial cells, Lewis antigens are adsorbed from the plasma onto the surface of red blood cells, which means the red cell phenotype may not always reflect the individual's true genetic status. nih.gov
The structural conformation of Lewis X is crucial for its recognition by various biological receptors, including lectins from pathogens like noroviruses. nih.govasm.orgoup.com In solution, the Lewis X trisaccharide typically maintains a rigid, closed conformation. However, when binding to receptors, it can adopt higher-energy open conformations, a conformational adaptability that is vital for its function in cellular recognition. nih.gov
Involvement in Cell Adhesion Mechanisms
Lewis X and its sialylated form, Sialyl Lewis X (sLe^x), are pivotal molecules in mediating cell adhesion, a fundamental process for tissue formation and immune surveillance. oup.commdpi.com These carbohydrate structures function as ligands for a family of adhesion molecules known as selectins, which are expressed on the surface of leukocytes and activated endothelial cells. nih.govnih.gov The interaction between Lewis X/Sialyl Lewis X and selectins is a primary example of carbohydrate-protein binding driving cellular adhesion. oup.com For instance, the carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), a major glycoprotein (B1211001) on human granulocytes, presents Lewis X epitopes, which are postulated to mediate the binding of these immune cells to the endothelium. oup.com
Leukocyte Homing and Extravasation
The process of leukocyte extravasation—the movement of white blood cells from the bloodstream into tissues—is critically dependent on Lewis X. wikipedia.orgyoutube.com This multi-step cascade is essential for the immune response to infection and inflammation. wikipedia.orgnih.gov
Tethering and Rolling: The initial step involves the tethering of leukocytes to the blood vessel wall and their subsequent rolling along the endothelial surface. wikipedia.orgyoutube.com This process is mediated by the low-affinity binding of Sialyl Lewis X on the surface of leukocytes to E-selectin and P-selectin, which are rapidly expressed on endothelial cells in response to inflammatory signals. nih.govwikipedia.orgnih.gov This interaction slows the leukocytes down from the rapid blood flow. youtube.com
Activation and Firm Adhesion: Chemokines displayed on the endothelial surface then activate the rolling leukocytes, triggering a conformational change in integrin molecules on the leukocyte surface. youtube.comyoutube.com This leads to high-affinity binding to intercellular adhesion molecules (ICAMs) on the endothelium, resulting in firm adhesion. youtube.com
Transmigration (Diapedesis): Finally, the adhered leukocyte squeezes through the gaps between endothelial cells to enter the underlying tissue, a process known as diapedesis. wikipedia.org
The critical role of the Lewis X-selectin interaction is highlighted in conditions like leukocyte adhesion deficiency, where defects in this process can lead to recurrent infections. youtube.com
Table 1: Key Molecules in Leukocyte Extravasation This table is interactive. You can sort and filter the data.
| Molecule Family | Leukocyte Molecule | Endothelial Ligand | Primary Function |
|---|---|---|---|
| Selectins | Sialyl Lewis X (sLe^x), PSGL-1 | E-selectin, P-selectin | Tethering and Rolling |
| Integrins | LFA-1, Mac-1 | ICAM-1, ICAM-2 | Firm Adhesion |
| Ig Superfamily | LFA-1, Mac-1 | ICAM-1, ICAM-2 | Firm Adhesion |
| Chemokines | Chemokine Receptors (e.g., IL-8R) | Chemokines (e.g., IL-8) | Leukocyte Activation |
Interaction with Vascular Endothelium
The interaction between Lewis X-bearing leukocytes and the vascular endothelium is a highly regulated event, central to the inflammatory response. nih.gov Endothelial cells, when activated by inflammatory stimuli like cytokines, rapidly upregulate the expression of selectins. nih.govwikipedia.org E-selectin and P-selectin on the endothelial surface act as receptors for the Sialyl Lewis X antigen expressed on passing leukocytes. nih.govnih.gov This binding is the crucial first step that allows leukocytes to adhere to and roll along the vessel wall at sites of inflammation. nih.govnih.gov Studies have demonstrated that liposomes decorated with Sialyl Lewis X show a significant and selective increase in binding and uptake by cytokine-activated endothelial cells compared to non-activated cells, underscoring the specificity of this interaction. nih.gov Furthermore, conditions such as hypoxia followed by reoxygenation can directly induce the expression of sLe^x on the surface of vascular endothelial cells themselves, suggesting a mechanism to amplify neutrophil attachment during events like myocardial reperfusion injury. nih.gov
Immunomodulatory Functions
Beyond its structural role in cell adhesion, Lewis X and its derivatives possess significant immunomodulatory functions, primarily by acting as anti-inflammatory agents. chemicalbook.comscbt.com By competitively binding to selectins, soluble forms of Lewis X can block the adhesion of leukocytes to the endothelium, thereby inhibiting a key step in the inflammatory cascade. scbt.com This mechanism is demonstrated in models of allergic asthma, where an antibody targeting sLe^x suppressed eosinophil infiltration into the lungs. nih.gov
Regulation of T-helper (TH1/TH2) Immune Responses
The Lewis X antigen, particularly in its sialylated form (sLe^x), is expressed on memory-phenotype T-helper (CD4+) and cytotoxic (CD8+) T-cells and plays a role in modulating T-cell responses. nih.gov Helper T-cells are broadly categorized into subsets like Th1 and Th2, which orchestrate different types of immune responses. nih.govyoutube.com Th1 cells are crucial for combating intracellular pathogens and are characterized by the production of interferon-gamma (IFN-γ), while Th2 cells are involved in responses to extracellular pathogens. nih.govyoutube.com
Research has shown that sLe^x-expressing CD4+ T-cells are potent producers of IFN-γ upon stimulation, indicating they contribute to the Th1-type immune response. nih.gov These sLe^x-positive T-cells are considered key immunomodulators that contribute to the early stages of host defense. nih.gov Their immediate activation by cytokines and their capacity to produce Th1-associated cytokines suggest a role in steering the direction of the adaptive immune response. nih.gov
Table 2: Research Findings on sLe^x and T-Cell Function
| Cell Type | Key Finding | Implication | Reference |
|---|---|---|---|
| sLe^x+ CD4+ T-cells | Activated by cytokines (IL-2, IL-12) to produce IFN-γ. | Contribute to early-stage Th1-mediated immunity. | nih.gov |
| sLe^x+ CD8+ T-cells | Enhanced cytotoxic activity. | Key immunomodulator in host defense. | nih.gov |
Antagonism of Lipopolysaccharide (LPS)-induced Immune Expression
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.gov It triggers a strong immune response, including the activation of macrophages and the expression of adhesion molecules like selectins on endothelial cells, which promotes leukocyte recruitment. wikipedia.orgnih.govmdpi.com
Lewis X can antagonize the inflammatory cascade induced by LPS. The mechanism is based on competitive inhibition. Since LPS stimulation leads to the upregulation of E-selectin on the vascular endothelium to capture circulating leukocytes, the presence of soluble Lewis X can interfere with this process. wikipedia.orgscbt.com By binding to the E-selectin molecules, Lewis X acts as a decoy, preventing the sLe^x-expressing leukocytes from adhering to the vessel wall. This blockage of the initial tethering and rolling step effectively antagonizes a critical component of the LPS-induced inflammatory cell recruitment and expression. This anti-inflammatory property makes Lewis X and related structures subjects of interest for therapeutic strategies aimed at mitigating excessive inflammation. chemicalbook.comscbt.com
Association with Pathophysiological Processes
The expression and presentation of Lewis X on the cell surface are intricately linked to several disease states and physiological events. Its function as a ligand in cell-cell recognition and adhesion underlies its involvement in these processes.
Role in Tumor Progression and Metastasis
The aberrant glycosylation of proteins and lipids is a hallmark of malignant transformation, often leading to the increased expression of specific carbohydrate structures, including the sialylated form of Lewis X (sLeX). nih.govwikipedia.org This altered expression is not merely a marker of cancer but is functionally implicated in the metastatic cascade. nih.govwikipedia.org
The mechanism involves the binding of sLeX on tumor cells to E-selectin and P-selectin on endothelial cells, facilitating the initial tethering and rolling of cancer cells along the blood vessel wall, a prerequisite for their extravasation into surrounding tissues. nih.gov The synthesis of sLeX on cancer cells is dependent on the activity of specific enzymes, such as core 2 β-1,6 N-acetylglucosaminyltransferase (C2GnT1) and fucosyltransferases. nih.gov Knocking down the gene for C2GnT1 in colon and hepatic carcinoma cell lines has been shown to decrease sLeX expression and subsequently reduce E-selectin binding and cell invasion. nih.gov
Table 1: Role of Lewis X and its Derivatives in Cancer
| Cancer Type | Role of Lewis X/sialyl-Lewis X | Associated Outcomes |
| Ovarian Carcinoma | Lewis Y (a derivative of Lewis X) is associated with metastasis. nih.gov | Poor prognosis. nih.gov |
| Various Carcinomas (Colon, Gastric, Lung, Pancreatic, Prostate) | sLeX mediates adhesion of cancer cells to vascular endothelium. nih.govwikipedia.orgnih.gov | Correlated with advanced disease and poor prognosis. nih.gov |
| Urothelial Cell Carcinoma | Lewis X is a promising urine marker for surveillance. | - |
Implication in Inflammatory Responses
Lewis X and its sialylated counterpart, sialyl Lewis X (sLeX), are pivotal molecules in the inflammatory cascade, primarily through their role as ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). nih.govoup.com These interactions are fundamental to the recruitment of leukocytes from the bloodstream to sites of inflammation. nih.govoup.com
During an inflammatory response, cytokines such as TNF-α and IL-1β induce the expression of E-selectin on the surface of endothelial cells lining the blood vessels. oup.comnih.gov P-selectin is rapidly mobilized to the endothelial cell surface upon stimulation by inflammatory mediators like histamine (B1213489) and thrombin. nih.gov Leukocytes, such as neutrophils and monocytes, constitutively express L-selectin and also display sLeX on their surface, often as part of larger glycoproteins like P-selectin glycoprotein ligand-1 (PSGL-1). khanacademy.org
The binding of sLeX on leukocytes to E-selectin and P-selectin on the endothelium mediates the initial capture and subsequent rolling of these immune cells along the vessel wall. nih.govoup.comkhanacademy.org This process slows the leukocytes down, allowing for their firm adhesion and transmigration into the inflamed tissue. oup.com The importance of this interaction is underscored by the fact that the absence of sLeX binding to selectins can suppress leukocyte infiltration to inflammatory sites. khanacademy.org Furthermore, Lewis X trisaccharide has been shown to act as a potent regulator of the T helper 2 (TH2) immune response and can antagonize the production of the pro-inflammatory cytokine IL-12. nih.gov
Table 2: Lewis X Trisaccharide in Inflammatory Cell Interactions
| Molecule | Location | Interacting Partner | Function in Inflammation |
| Sialyl Lewis X (sLeX) | Leukocytes (e.g., neutrophils, monocytes) | E-selectin, P-selectin | Mediates leukocyte tethering and rolling on activated endothelium. nih.govoup.comkhanacademy.org |
| E-selectin | Activated Endothelial Cells | sLeX on leukocytes | Facilitates leukocyte recruitment to inflammatory sites. oup.comnih.gov |
| P-selectin | Activated Endothelial Cells, Platelets | sLeX on leukocytes | Initiates leukocyte capture and rolling. nih.gov |
| L-selectin | Leukocytes | Endothelial ligands | Promotes leukocyte trafficking. oup.com |
Expression in Parasitic Organisms (e.g., Schistosomiasis)
The Lewis X antigen is notably expressed by the parasitic helminth Schistosoma mansoni, the causative agent of schistosomiasis, a major public health concern in many tropical and subtropical countries. The expression of LeX is developmentally regulated, with high levels found in the egg stage compared to the cercarial or adult worm stages. This differential expression suggests a significant role for LeX in the parasite's life cycle and its interaction with the host immune system.
Humans and animals infected with S. mansoni generate both IgG and IgM antibodies against the Lewis X antigen. The presence of LeX on the parasite's surface and in its secretions is a key factor in the immunobiology of schistosomiasis. LeX-containing glycans from soluble egg antigens (SEA) can interact with human dendritic cell lectins like DC-SIGN.
Interestingly, while the host mounts an immune response against LeX, this carbohydrate structure is also involved in modulating the host's immune response. For instance, LeX-containing oligosaccharides can negatively influence the response of peripheral blood mononuclear cells (PBMCs) to parasite antigens, in part by inducing the production of the immunosuppressive cytokine IL-10. wikipedia.orgnih.gov Pre-treatment of PBMCs with free Lewis X-containing ligands has been shown to inhibit this IL-10 production and enhance the proliferative response to SEA, suggesting a complex interplay where the parasite may use this antigen to dampen the host's immune attack. nih.gov
Contribution to Fertilization and Development
The involvement of the Lewis X antigen extends to the fundamental biological processes of fertilization and embryonic development. The carbohydrate is also known as stage-specific embryonic antigen-1 (SSEA-1), highlighting its role during embryogenesis. nih.gov
In mammalian fertilization, the interaction between sperm and the egg's outer layer, the zona pellucida (ZP), is a critical, species-specific event. This interaction is mediated, in part, by carbohydrate-protein binding. nih.govnih.gov The Lewis X antigen is expressed on the surface of human sperm, particularly after the acrosome reaction, a crucial step for fertilization. nih.gov Studies have shown that monoclonal antibodies targeting the CD15 (Lewis X) epitope can significantly inhibit the ability of human sperm to bind to and penetrate both zona-free hamster eggs and the human zona pellucida, indicating a direct role for this carbohydrate in sperm-egg interaction. nih.gov
Furthermore, the sialylated form of Lewis X (sLeX) is found on the human zona pellucida. frontiersin.org This suggests a complementary interaction where sLeX on the egg's surface may be recognized by a corresponding binding partner on the sperm. frontiersin.orgnih.gov In fact, LeX-containing glycans act as potent competitive inhibitors of the binding of ZP3, a key zona pellucida protein, to mouse sperm. oup.com Beyond fertilization, sLeX is also implicated in the subsequent adhesion of the embryo to the endometrium during implantation. nih.govfrontiersin.org
The expression of Lewis X and sialyl-Lewis X has also been observed in fetal human neural cells, suggesting a role in intercellular recognition and the development of the central nervous system. nih.gov
Molecular Recognition and Interactions of Lewis X Trisaccharide, Methyl Glycoside
Carbohydrate-Protein Binding Mechanisms
The binding of Lewis X Trisaccharide, Methyl Glycoside to proteins is a nuanced process governed by weak, non-covalent interactions, including hydrogen bonds, van der Waals forces, and, particularly in the case of C-type lectins, coordination with metal ions.
Selectins are a family of C-type (calcium-dependent) lectins expressed on leukocytes and endothelial cells that mediate the initial tethering and rolling of leukocytes during an inflammatory response. biocompare.com While the primary ligand for selectins is often the sialylated and fucosylated tetrasaccharide, sialyl Lewis X (sLeX), the core LeX trisaccharide is a crucial component of this recognition epitope. biocompare.comscbt.com The interaction is critically dependent on a calcium ion within the lectin domain of the selectin, which directly coordinates with hydroxyl groups on the fucose residue of the LeX moiety. scbt.com
L-selectin: Expressed on leukocytes, L-selectin recognizes carbohydrate ligands on endothelial cells. biocompare.com While it has a higher affinity for sulfated and sialylated versions of Lewis X, such as 6-sulfo sLeX, the fundamental LeX structure is the basis for this interaction. biocompare.comyoutube.com L-selectin can directly bind to sLeX, and this recognition is calcium-dependent. nih.gov
E-selectin: Induced on endothelial cells by inflammatory cytokines, E-selectin also recognizes the sLeX determinant on leukocytes. scbt.commoleculardepot.comresearchgate.net The binding affinity of E-selectin for sLeX is notably higher than that of P- or L-selectin. scbt.com The interaction allows circulating leukocytes to adhere to the blood vessel wall at sites of inflammation. moleculardepot.com
P-selectin: Stored in the granules of platelets and endothelial cells, P-selectin is rapidly moved to the cell surface upon activation. scbt.com Like the other selectins, it binds to sLeX and its derivatives on leukocytes in a calcium-dependent manner, with the fucose residue being essential for this interaction. scbt.comscispace.com
The affinity of selectins for the monomeric sLeX tetrasaccharide is relatively low (in the millimolar range), but the avidity of the interaction is significantly enhanced by the multivalent presentation of these carbohydrate structures on the cell surface. scbt.com
| Selectin | Dissociation Constant (KD) [mM] | Reference |
|---|---|---|
| E-selectin | 0.72 | scbt.com |
| L-selectin | 3.9 | scbt.com |
| P-selectin | 7.8 | scbt.com |
Beyond selectins, other lectins exhibit specific recognition of the Lewis X structure.
DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): This C-type lectin, highly expressed on dendritic cells, plays a role in pathogen recognition and immune response modulation. nih.govcreative-biostructure.comnih.gov DC-SIGN binds to fucosylated structures like Lewis X in a calcium-dependent manner. nih.gov Structural studies using NMR have revealed that the fucose residue of LeX binds directly to a Ca²⁺ ion in the carbohydrate recognition domain (CRD) of DC-SIGN. nih.govcreative-biostructure.com The galactose residue also forms contacts with the protein surface, while the GlcNAc moiety is often oriented away from the protein. nih.govcreative-biostructure.commdpi.com While free LeX trisaccharide is not a potent inhibitor, polymeric forms or LeX conjugated to proteins (LeX-BSA) can effectively bind DC-SIGN and inhibit its functions, such as HIV-1 transfer.
LecB (PA-IIL): This lectin from the bacterium Pseudomonas aeruginosa is involved in bacterial adhesion and biofilm formation. LecB displays a high affinity for fucose and fucose-containing oligosaccharides, including Lewis X. The binding is characterized by the fucose moiety fitting into a binding site with two calcium ions, forming strong interactions.
The specificity of LeX recognition is determined by key interactions involving its constituent monosaccharides.
Fucose: The fucose residue is universally critical for recognition by C-type lectins like selectins, DC-SIGN, and LecB. scbt.comnih.govcreative-biostructure.com Its hydroxyl groups, typically at the C3 and C4 positions, form essential coordination bonds with a calcium ion in the lectin's binding pocket. scbt.com
Galactose: The galactose residue also contributes significantly to binding. For selectins, hydrogen bonds can form between the galactose residue and amino acids in the binding site. scbt.com In the case of DC-SIGN, the galactose is positioned near the protein surface, allowing for additional stabilizing contacts. nih.govcreative-biostructure.com Studies on anti-LeX antibodies have shown that the hydrophobic α-face of the β-galactosyl residue is essential for recognition, likely through stacking interactions with aromatic amino acid residues like tryptophan in the antibody's binding site. Furthermore, the 4-OH group of the galactose can act as a crucial hydrogen-bond donor for some antibodies.
N-Acetylglucosamine (GlcNAc): While the fucose and galactose residues often dominate the interaction, the GlcNAc residue can also play a role. For some anti-LeX antibodies that recognize polymeric LeX structures, the acetamido group of the GlcNAc residue forms part of the extended epitope. In many selectin and DC-SIGN complexes, however, the GlcNAc residue is solvent-exposed and points away from the protein surface. nih.govcreative-biostructure.com
The stereochemistry at the anomeric carbon can influence binding affinity. While direct studies on the methyl glycoside are limited, research on related structures provides insight. For instance, studies on the bacterial lectin LecB with synthetic fucosyl amides demonstrated a significant difference in affinity between anomers. A β-linked fucosyl amide showed high, nanomolar affinity for LecB, whereas the corresponding α-anomer had a much weaker, micromolar affinity. This difference was attributed to the β-anomer's ability to form a key hydrogen bond with a serine residue (Ser22) in the binding site, an interaction the α-anomer could not make. This highlights that the anomeric configuration is a critical determinant for optimal receptor recognition and high-affinity binding.
Antibody Recognition and Epitope Mapping
The Lewis X trisaccharide is an important antigen recognized by a variety of monoclonal antibodies (mAbs). These antibodies are valuable tools for detecting LeX expression in developmental biology and cancer research. scbt.com
Monoclonal antibodies can exhibit distinct specificities for the LeX structure. Studies with different anti-LeX mAbs have shown that they can stimulate biological processes, such as the aggregation of granulocytes, demonstrating a functional consequence of binding. The binding epitope, the specific region of the trisaccharide recognized by the antibody, can vary. For example, the mAb SH1, raised against a LeX-containing glycolipid, recognizes an epitope primarily localized to the terminal non-reducing end of the LeX trisaccharide. In contrast, other antibodies, such as SH2, have a higher affinity for polymeric or dimeric LeX structures, indicating they recognize an extended epitope that includes features beyond a single trisaccharide unit. However, even for these antibodies, the core LeX trisaccharide remains a fundamental element for recognition.
| Antibody | Key LeX Residue/Feature | Nature of Interaction | Reference |
|---|---|---|---|
| mAb SH1 | Galactose 4-OH group | Hydrogen-bond donor | |
| mAb SH1 | Galactose α-face | Hydrophobic interactions | |
| mAb 291-2G3-A | Galactose α-face | Hydrophobic stacking with Tryptophan | |
| Anti-polymeric LeX mAbs (e.g., SH2) | GlcNAc acetamido group | Contact within an extended epitope |
Epitope mapping studies have provided detailed insights into how these antibodies recognize the LeX trisaccharide. For the mAb SH1, the 4-OH group of the galactose residue acts as a critical hydrogen-bond donor to an amino acid in the antibody's binding site. Equally important is the hydrophobic α-face of this same galactose residue. Modification or disruption of this hydrophobic surface leads to a complete loss of binding, indicating it is essential for recognition.
A comparison with the crystal structure of another anti-LeX mAb, 291-2G3-A, reveals a different but related binding mode. In this case, while a hydrogen bond involving the galactose 4-OH group is not observed, a tryptophan residue in the antibody's binding site engages in favorable hydrophobic stacking interactions with the α-face of the galactose residue. This demonstrates that while the specific contacts may differ between antibodies, the galactose residue and its unique hydrophobic surface are a common, critical feature for the recognition of the Lewis X epitope.
Competitive Inhibition Studies
Lewis X and its related structures are recognized for their ability to bind to selectins, a family of C-type lectins that mediate cell adhesion in the vascular system. nih.govnih.gov This interaction is a key component of the inflammatory response and is also implicated in cancer metastasis. The inhibitory potential of Lewis X derivatives, including the methyl glycoside, is often evaluated through competitive inhibition assays, which measure the concentration of the inhibitor required to block the binding of a natural ligand to its receptor by 50% (IC50).
Research has demonstrated that modifications to the core Lex structure can significantly impact its binding affinity for selectins. For instance, the addition of a sialic acid residue to form sialyl Lewis X (sLex) or sulfation at specific positions can enhance binding. nih.gov
A series of studies have elucidated the structure-activity relationship of various Lex and sLex derivatives in inhibiting selectin binding. While specific IC50 values for this compound are not always the central focus of these studies, the data for related compounds provide a clear context for its inhibitory potential. For example, in studies of E-selectin inhibition, the sLex tetrasaccharide exhibits an IC50 of 750 ± 20 µM. nih.gov The introduction of an 8-methoxycarbonyloctyl aglycone at the anomeric carbon of the GlcNAc in sLex, a modification conceptually similar to the methyl glycoside, nearly doubles the blocking activity. nih.gov Further modifications, such as replacing the N-acetyl group with an amino group, can lead to a 36-fold increase in inhibitory activity compared to the parent sLex. nih.gov
The following table summarizes the IC50 values for various Lewis X derivatives in inhibiting E-selectin binding, providing a comparative landscape for the inhibitory potential of these carbohydrate structures.
| Inhibitor | IC50 (µM) for E-selectin Inhibition | Reference |
|---|---|---|
| Sialyl Lewis X (sLex) | 750 ± 20 | nih.gov |
| Sialyl Lewis a (sLea) | 220 ± 20 | nih.gov |
| sLex with 8-methoxycarbonyloctyl aglycone | ~375 | nih.gov |
| Amino substituted sLea | 21 ± 3 | nih.gov |
These competitive inhibition studies underscore the importance of the specific chemical structure of the Lex motif in its recognition by selectins. The methyl glycoside of Lewis X Trisaccharide provides a non-hydrolyzable and synthetically accessible tool to further investigate these critical protein-carbohydrate interactions.
Carbohydrate-Carbohydrate Interactions
Beyond protein-carbohydrate interactions, there is growing evidence for the significance of carbohydrate-carbohydrate interactions in biological processes. The Lewis X motif has been shown to participate in homotypic recognition, where Lex structures on opposing cell surfaces interact with each other. nih.gov This type of interaction is thought to play a role in cell-cell adhesion and the formation of multicellular aggregates.
A study utilizing NMR spectroscopy on a model system demonstrated that a membrane-bound Lex trisaccharide can transiently bind to a dissolved Lex trisaccharide. nih.gov This interaction leads to a detectable change in the rotational diffusion of the dissolved molecule, providing direct evidence for this weak but specific carbohydrate-carbohydrate recognition. nih.gov
Furthermore, first-principles molecular dynamics simulations have been employed to investigate the interacting conformations of Lex trisaccharides in the crystalline phase. These computational studies have helped to identify and characterize the hydrogen-bond network responsible for the mutual interaction of Lex pairs. The findings from these simulations suggest potential configurations for the fully hydrated, in vivo structures of homotypic Lex-Lex interactions at cell surfaces. The stability of the intramolecular conformation of Lex is primarily attributed to dispersion forces.
These studies collectively indicate that this compound, can serve as a valuable probe not only for lectin binding but also for elucidating the nuanced and functionally significant world of carbohydrate-carbohydrate interactions.
Advanced Analytical Approaches for Lewis X Trisaccharide, Methyl Glycoside Research
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for the primary characterization of Lewis X Trisaccharide, Methyl Glycoside, offering detailed insights into its atomic composition, structural arrangement, and conformational properties.
High-Resolution Mass Spectrometry (HR-ESI-MS) for Structure Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for confirming the identity of this compound. This method provides an exceptionally accurate measurement of the molecule's mass-to-charge (m/z) ratio, which allows for the determination of its elemental formula with high confidence. The "soft" ionization of ESI typically keeps the fragile oligosaccharide intact, primarily forming sodiated adducts ([M+Na]⁺) due to the high sodium ion affinity of carbohydrates.
In research, the experimentally observed m/z value is compared against the theoretically calculated mass for the expected chemical formula (C₂₁H₃₇NO₁₅). A match within a narrow mass tolerance (typically <5 ppm) confirms the compound's elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the isolated parent ion is fragmented. This fragmentation generates characteristic product ions, such as the distinctive m/z 512 ion corresponding to a deoxyhexose (Fucose) + hexose (B10828440) (Galactose) + N-acetylhexosamine (GlcNAc) fragment, which is a hallmark of the Lewis X motif. nih.gov
Table 1. Theoretical m/z values for common adducts of this compound (C₂₁H₃₇NO₁₅) in High-Resolution Mass Spectrometry.
Comprehensive NMR Spectroscopy for Purity and Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in solution. nih.gov It provides definitive information on the identity and purity of the sample, the sequence of the monosaccharides, the configuration of the glycosidic linkages (α or β), and the linkage positions. High-resolution NMR shows that the Lewis X determinant has a relatively rigid structure. nih.gov
One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of purity by revealing the anomeric protons in a distinct region of the spectrum. Each sugar residue and the aglycon methyl group provides a unique fingerprint of signals. For unambiguous assignment and complete structural elucidation, two-dimensional (2D) NMR experiments are employed:
COSY (Correlation Spectroscopy) identifies proton-proton couplings within each sugar ring, helping to trace the spin systems of the individual monosaccharides.
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire monosaccharide spin system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkage positions between the sugar units.
Table 2. Application of NMR Spectroscopy Techniques for the Analysis of this compound.
Chromatographic Separation Methods
Chromatographic techniques are essential for both the purification of this compound after synthesis and for its analytical assessment, such as in monitoring reaction progress.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification of oligosaccharides. nih.gov Because native carbohydrates are highly polar, they exhibit poor retention on non-polar stationary phases like C18. nih.gov Therefore, purification of this compound via RP-HPLC often requires derivatization with a hydrophobic tag to enhance retention. nih.gov
The purification process involves injecting the crude synthetic mixture onto an RP-HPLC column (commonly C18). A gradient elution is typically used, starting with a high concentration of a polar solvent (e.g., water or aqueous buffer) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile). This gradient allows for the separation of compounds based on their hydrophobicity. The methyl glycoside itself provides some hydrophobicity, but separation from closely related byproducts can be challenging. The compatibility of RP-HPLC with mass spectrometry makes it an indispensable tool in modern research. nih.gov
Table 3. Representative RP-HPLC Parameters for the Purification of Hydrophobically-Tagged Oligosaccharides.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov It is an ideal method for monitoring the progress of the chemical or enzymatic synthesis of this compound. nih.gov
During synthesis, small aliquots can be taken from the reaction mixture over time and analyzed by LC-MS. The sample is first separated on an LC column (often reversed-phase or HILIC), and the eluent is directed into the mass spectrometer. By using selected ion monitoring (SIM) or extracted ion chromatograms (XIC), one can track the depletion of starting materials and the formation of the desired product by monitoring their specific m/z values. This provides critical information for optimizing reaction conditions such as time, temperature, and reagent stoichiometry. The technique is sensitive enough to detect not only the final product but also minor side products and intermediates, providing a comprehensive profile of the reaction. shimadzu.com
Table 4. Hypothetical LC-MS Data for Monitoring the Final Fucosylation Step in the Synthesis of this compound.
Biosensing and Binding Assays
The Lewis X trisaccharide is a well-established recognition motif in numerous biological processes, particularly as a ligand for selectin proteins involved in cell adhesion. nih.govchemicalbook.com this compound is an ideal tool for studying these interactions in controlled, in vitro systems like biosensors and binding assays. The methyl glycoside serves as a minimal, chemically stable aglycon that prevents the sugar from anomerizing while allowing it to be tethered to a surface.
In a typical Surface Plasmon Resonance (SPR) experiment, the methyl glycoside derivative can be chemically immobilized onto a sensor chip. A solution containing a potential binding partner, such as E-selectin, is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the quantitative measurement of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated. A lower Kₔ value indicates a higher binding affinity. These assays are crucial for screening potential antagonists that could block the pathological interactions involving the Lewis X antigen.
Table 5. Binding Partners of the Lewis X Motif Studied Using Assays with Lewis X-Containing Glycans.
Applications in Glycoscience Research and Glycomimetics
Development of Glycan Probes and Chemical Tools
The defined structure and biological relevance of Lewis X trisaccharide, methyl glycoside make it an excellent scaffold for developing probes and chemical tools to investigate carbohydrate-protein interactions. These tools are essential for identifying and characterizing the glycan-binding proteins (lectins) that recognize the LeX epitope.
Fluorescent Probes: To facilitate detection in various assays, the Lewis X trisaccharide can be chemically modified with fluorescent tags. An example is the Lewis X trisaccharide 4-methylumbelliferyl glycoside, a fluorinated, high-purity sugar derivative used for research purposes. biosynth.com Such fluorescent probes allow for direct visualization and quantification of binding events in techniques like flow cytometry and fluorescence microscopy.
Haptens and Immunogens: The methyl glycoside serves as a stable hapten for immunological studies. When conjugated to a carrier protein, such as bovine serum albumin (BSA), the resulting neoglycoprotein can be used as an immunogen to generate specific anti-LeX antibodies. These antibodies are, in turn, powerful tools for detecting the presence and localization of LeX structures in tissues and cells.
Probes for Binding Studies: Analogues of the LeX trisaccharide, where constituent sugars are systematically replaced, are synthesized to serve as soluble antigens in binding experiments. nih.gov These analogues help to dissect the specific structural requirements for antibody or lectin recognition. For instance, replacing N-acetylglucosamine with glucose or fucose with rhamnose allows researchers to pinpoint which hydroxyl groups or hydrophobic contacts are critical for the interaction. nih.gov
| Tool Type | Derivative/Analogue | Application | Research Finding |
| Fluorescent Probe | Lewis X trisaccharide 4-methylumbelliferyl glycoside | Detection of LeX-binding proteins | A fluorinated and glycosylated complex carbohydrate used for custom synthesis and research. biosynth.com |
| Immunogen | Lewis X trisaccharide conjugated to a carrier protein | Generation of specific anti-LeX antibodies | Serves as a stable hapten for creating tools to detect LeX epitopes. |
| Binding Probe | LeX analogue (e.g., Glc replacing GlcNAc) | Dissecting structural requirements for binding | Used as soluble antigens to probe the specificity of anti-LeX antibodies. nih.gov |
Chemical Mapping of Carbohydrate Epitopes
Understanding where and how the Lewis X epitope is displayed on cell surfaces is fundamental to elucidating its biological function. The Lewis X trisaccharide itself, along with the chemical and biological tools derived from it, is central to mapping these carbohydrate epitopes. A prime example is the investigation of the LeX epitope in the nervous system.
Research has shown that in the developing mouse brain, the Lewis X epitope is highly expressed and plays a significant role in cell-cell interactions. nih.gov Studies aimed at identifying the carrier of this epitope revealed that it was mainly expressed on a specific protein called phosphacan/receptor protein tyrosine phosphatase β (RPTPβ). nih.gov Further investigation using gene-deficient mice demonstrated that the expression of this epitope was dependent on specific enzymes. The knockout of protein O-mannose β1,2-N-acetylglucosaminyltransferase 1, an enzyme essential for building O-mannosylated glycans, caused the LeX epitope to almost disappear. nih.gov This indicated that O-mannose-linked glycans are the primary scaffold for presenting the Lewis X structure on phosphacan in the developing brain. nih.gov
Rational Design of Glycomimetics and Antagonists
The involvement of the Lewis X structure in pathological processes, particularly as a ligand for selectin proteins that mediate inflammation and cancer metastasis, has made it a key target for therapeutic intervention. impurity.com However, native carbohydrates often have poor pharmacological properties. This has driven the rational design of glycomimetics—compounds that mimic the structure and function of the native carbohydrate but have enhanced affinity, selectivity, and bioavailability. mdpi.com
This compound serves as the foundational structure for designing these mimics and antagonists.
Selectin Antagonists: Lewis X and its derivatives are known to bind to selectins and can act as anti-inflammatory agents. impurity.com By competitively inhibiting the binding of selectins on leukocytes to their ligands on endothelial cells, LeX-based compounds can block a key step in the inflammatory cascade. Research has focused on creating heterobifunctional ligands that contain the sulfated Lewis X trisaccharide, which shows higher affinity for P-selectin, coupled with other chemical moieties to enhance binding and efficacy. tandfonline.com
Fertilization Inhibitors: The LeX structure is also implicated in mammalian fertilization, specifically in the binding of sperm to the egg's zona pellucida (ZP). Experiments have shown that LeX-containing glycans are potent and specific competitive inhibitors of the binding of the ZP3 glycoprotein (B1211001) to sperm. nih.gov This makes the LeX trisaccharide a lead structure for developing non-hormonal contraceptive agents.
Structural Analogues: The synthesis of analogues with modified sugar units is a key strategy in glycomimetic design. nih.gov By altering the core structure—for example, by replacing fucose with rhamnose—researchers can create compounds that retain the necessary binding determinants while possessing improved stability or different pharmacokinetic profiles. nih.gov The design of such glycomimetics often incorporates principles like conformational pre-organization to mimic the bioactive shape of the carbohydrate or multivalency to better replicate the presentation of glycans on cell surfaces. mdpi.com
Use in Biochemical Assay Systems
This compound is classified as a standard biochemical reagent for glycobiology research. medchemexpress.commedchemexpress.commedchemexpress.cn Its stability and defined structure make it an essential component in a variety of assay systems designed to study carbohydrate biology.
Competitive Binding Assays: One of the most common uses is as a competitive inhibitor in binding assays. For example, in a study of sperm-egg interaction, LeX-containing glycans were used to demonstrate that they could potently block the binding of the ZP3 glycoprotein to capacitated, acrosome-intact sperm in vitro. nih.gov This type of assay is crucial for confirming the specificity of a glycan-protein interaction and for screening potential antagonists.
Enzyme Assays: Fluorescently labeled derivatives, such as the Lewis X trisaccharide 4-methylumbelliferyl glycoside, are valuable substrates for assays involving glycosidases or glycosyltransferases. biosynth.com The cleavage of the glycosidic bond or the addition of a new sugar can be monitored by a change in fluorescence, providing a sensitive method for measuring enzyme activity.
Quantification Standards: In analytical chemistry, well-defined methyl glycosides can serve as standards. For instance, the phenol-sulfuric acid colorimetric assay is a widely used method for quantifying sugars and their derivatives. Stable compounds like Lewis X methyl glycoside can be used to create standard curves for the quantification of LeX-containing structures in complex biological samples.
| Assay Type | Role of this compound | Example Application | Reference |
| Competitive Binding Assay | Competitive Inhibitor | Inhibition of sperm-ZP3 glycoprotein binding | nih.gov |
| Enzyme Activity Assay | Fluorescent Substrate | Measuring glycosidase/glycosyltransferase activity | biosynth.com |
| Carbohydrate Quantification | Analytical Standard | Standard for colorimetric assays (e.g., phenol-sulfuric acid) |
Contribution to Carbohydrate Library Synthesis
The study of glycobiology is often limited by the difficulty in obtaining pure, structurally defined oligosaccharides in sufficient quantities. The chemical and enzymatic synthesis of compounds like this compound is therefore fundamental to the field and contributes to the creation of carbohydrate libraries for systematic biological screening.
The synthesis of a complex trisaccharide like LeX requires sophisticated strategies involving the selective use of protecting groups and controlled glycosylation reactions. umsl.edu Both chemical and enzymatic approaches have been developed.
Chemical Synthesis: Convergent chemical syntheses have been designed to produce the Lewis X trisaccharide and its derivatives. acs.org These multi-step processes involve preparing activated glycosyl donors (e.g., thioglycosides) of the constituent monosaccharides (fucose, galactose, and N-acetylglucosamine) and coupling them in a specific sequence and with precise stereochemical control. nih.gov Advances in catalytic methods, such as those using catalytic iron(III) chloride (FeCl₃) or silver oxide (Ag₂O), have improved the efficiency of these glycosylation reactions. umsl.edu
Enzymatic Synthesis: Enzymatic methods offer an alternative that leverages the high specificity of glycosyltransferases. For example, fucosyltransferases are used to add the key fucose residue to a precursor disaccharide. nih.gov This approach can provide excellent stereochemical control without the need for extensive protecting group manipulations.
The ability to synthesize not only the native Lewis X structure but also a variety of analogues and derivatives contributes significantly to the construction of carbohydrate libraries. nih.gov These libraries, containing systematically varied glycan structures, are powerful resources for screening against lectins, antibodies, and enzymes to map binding specificities and discover new lead compounds for drug development.
Future Directions and Emerging Research Avenues
Elucidating Specific Functions of Glycan Epitopes
A primary avenue of future research lies in the precise elucidation of the functions of glycan epitopes like Lewis X. While it is known to be involved in cell-cell interactions, the specific contexts and the full range of its binding partners and downstream signaling effects are still being uncovered. oup.comoup.com
Future studies will likely focus on:
Identifying Novel Protein Interactions: Moving beyond the well-characterized selectin binding, researchers are keen to identify other lectins and proteins that specifically recognize the Lewis X motif. nih.govresearchgate.netembopress.org This will broaden our understanding of its functional repertoire in both physiological and pathological states.
Context-Dependent Functions: Research indicates that the function of Lewis X can be highly dependent on the cell type and the specific glycoprotein (B1211001) or glycolipid to which it is attached. oup.comoup.comnih.gov Future investigations will aim to dissect these context-dependent roles, for example, its involvement in the regulation of neural stem cells via the Notch signaling pathway. nih.gov
Dissecting Signaling Pathways: A deeper understanding of how Lewis X-mediated binding events translate into intracellular signals is crucial. This involves mapping the downstream signaling cascades that are activated upon its engagement, which could regulate processes like cell proliferation and differentiation. nih.gov For instance, studies have suggested a link between Lewis X-carrying N-glycans and the Ras-MAPK pathway in neural stem cells. nih.gov
Advancements in Synthetic Strategies for Complex Glycans
The chemical synthesis of complex oligosaccharides like the Lewis X trisaccharide remains a significant challenge, hindering the large-scale production needed for in-depth biological studies. nih.govnih.govresearchgate.net
Emerging research in this area is centered on:
Chemoenzymatic Synthesis: This hybrid approach, which combines the precision of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions, is a promising strategy. nih.govrsc.org Future work will likely focus on discovering and engineering novel glycosyltransferases with broader substrate tolerance and higher catalytic efficiency to streamline the synthesis of fucosylated oligosaccharides. oup.commdpi.com
Automated Glycan Assembly (AGA): The development of automated synthesizers for oligosaccharides is a major step forward, offering the potential for rapid and reproducible synthesis. researchgate.net Continued refinement of AGA technology, including the expansion of the building block library and optimization of reaction conditions, will be critical for accessing a wider range of complex glycan structures.
Novel Protecting Group and Linker Strategies: Innovations in chemical synthesis, such as the development of new protecting groups and linkers, are essential for improving the efficiency and yield of oligosaccharide synthesis. researchgate.net These advancements will help to overcome the challenges associated with the multi-step nature of glycan synthesis.
Refinement of Conformational Models and Dynamics in Solution
The three-dimensional structure and conformational flexibility of the Lewis X trisaccharide are key determinants of its biological activity. nih.govresearchgate.net While significant progress has been made, there is still a need for more refined models.
Future research will likely involve:
Advanced NMR Spectroscopy: The use of ultra-high-field NMR and novel techniques like residual dipolar coupling (RDC) measurements will provide more precise constraints for determining the solution conformation of Lewis X. nih.govumbc.edunih.gov These methods can reveal subtle but potentially important differences in the dihedral angles of the glycosidic linkages. umbc.edu
Molecular Dynamics (MD) Simulations: Longer and more sophisticated MD simulations, utilizing advanced force fields like GLYCAM 06, will allow for a more detailed exploration of the conformational landscape and dynamic behavior of the Lewis X trisaccharide in a physiologically relevant aqueous environment. researchgate.net
Integrated Structural Biology Approaches: Combining data from multiple techniques, including NMR, X-ray crystallography, and computational modeling, will be essential for developing a comprehensive and accurate picture of the structure and dynamics of Lewis X, both in its free form and when bound to its protein receptors. nih.govuni-luebeck.de
Deeper Exploration of Glycan-Mediated Biological Processes
The involvement of Lewis X in fundamental biological processes warrants further in-depth investigation.
Key areas for future exploration include:
Cancer Metastasis: The role of Lewis X and its sialylated counterpart, sialyl Lewis X, in cancer progression and metastasis is a major area of focus. embopress.orgnih.govnih.gov Future studies will aim to further elucidate the mechanisms by which these glycans mediate the adhesion of tumor cells to the endothelium, a critical step in the metastatic cascade. nih.govresearchgate.netnih.gov
Inflammation and Immune Response: The interaction between Lewis X on leukocytes and selectins on endothelial cells is a key initiating event in the inflammatory response. embopress.org A deeper understanding of this process could lead to the development of novel anti-inflammatory therapies.
Developmental Biology: The stage-specific expression of Lewis X during embryonic development suggests important roles in cell differentiation and tissue morphogenesis. nih.govoup.comoup.com Future research will likely focus on identifying the specific functions of Lewis X in these developmental processes.
Innovation in Analytical and Structural Biology Techniques
Advancements in analytical and structural biology techniques are paramount for driving progress in glycobiology. creative-biolabs.comspectroscopyonline.com
Future innovations are expected in:
Mass Spectrometry (MS): The development of more sensitive and high-resolution MS techniques, such as MALDI-TOF and ESI-MS, coupled with advanced separation methods like liquid chromatography (LC) and capillary electrophoresis (CE), will enable more comprehensive and quantitative analysis of glycan profiles. nih.govnih.govaspariaglycomics.comsigmaaldrich.com Tandem MS (MS/MS) will continue to be crucial for detailed structural elucidation, including the determination of linkage and branching patterns. aspariaglycomics.com
Glycan Arrays: The use of glycan microarrays, featuring a diverse collection of synthetic and natural glycans, will facilitate high-throughput screening of glycan-protein interactions, leading to the discovery of new binding partners for Lewis X and other glycans.
Computational Tools and Bioinformatics: The development of sophisticated software and databases is essential for the analysis and interpretation of the large and complex datasets generated by modern glycomics experiments. creative-biolabs.com Machine learning and artificial intelligence are also being applied to identify patterns in glycan structures that are associated with specific disease states. creative-biolabs.com
Q & A
Q. How can Lewis X trisaccharide, methyl glycoside be quantified in experimental samples?
The phenol-sulfuric acid colorimetric method is widely used for sugar quantification. This involves reacting the compound with phenol and concentrated sulfuric acid to produce an orange-yellow chromogen, measurable at 490 nm. The method is sensitive (detection limits in submicrogram ranges) and compatible with polysaccharide composition analysis when paired with chromatography .
Q. What is the biological significance of Lewis X trisaccharide in cellular systems?
Lewis X (Lex) is a stage-specific embryonic antigen and a marker on immune cells (neutrophils, monocytes). It plays roles in cell adhesion, immune response modulation, and tumor metastasis. Its expression on glycolipids/glycoproteins enables studies on leukocyte trafficking and cancer biology .
Q. What are common challenges in synthesizing this compound?
Key challenges include low glycosylation yields at the O-4 position of N-acetylglucosamine (GlcNAc) acceptors. Steric hindrance from bulky protecting groups (e.g., pivaloyl) and donor reactivity variations (e.g., 4-OAc vs. 4-Cl galactosyl donors) impact efficiency. Optimizing reaction conditions (temperature, catalyst equivalents) is critical .
Q. Which analytical techniques validate the purity and structure of synthetic Lewis X derivatives?
High-resolution mass spectrometry (HR-ESI-MS) confirms molecular weights, while 2D NMR (e.g., , , HSQC) resolves anomeric configurations and ring conformations. For example, vicinal coupling constants (-values) distinguish distorted GlcNAc chair conformations in analogues .
Advanced Research Questions
Q. How can glycosylation yields be improved for Lewis X trisaccharide synthesis?
Substituting bulky protecting groups with electron-withdrawing groups (e.g., 2-O-benzyl-3,4-di-O-acetyl fucose) enhances acceptor reactivity. Using 4-fluoro galactosyl donors under BF-OEt activation improves stereoselectivity and yields (~80%) compared to 4-Cl or 4-OMe donors .
Q. What strategies design Lewis X analogues to study carbohydrate-protein binding mechanisms?
Modifying the non-reducing galactose residue (e.g., 4"-deoxyfluoro or 4"-O-methyl substitutions) probes hydrogen bonding and hydrophobic interactions. Competitive ELISA assays with SH1 monoclonal antibodies reveal that O-4 substitutions abolish binding, highlighting the galactose residue’s critical role .
Q. How are multivalent Lewis X glycoconjugates synthesized for functional studies?
Modular approaches use orthogonal protecting groups (e.g., benzyl, chloroacetate) to assemble trisaccharide intermediates. For example, fucosylation of GlcNAc acceptors with ethylthioglycoside donors under NIS/AgOTf activation enables scalable synthesis of fluorescent or sulfated derivatives .
Q. What methodologies compare enzymatic vs. chemical synthesis of sialyl Lewis X derivatives?
Chemical synthesis employs stepwise glycosylations with trichloroacetimidate donors, achieving α-2,3 sialylation via Schmidt’s protocol. Enzymatic methods using α-2,3-sialyltransferases offer regiospecificity but require optimized expression systems. Hybrid strategies (e.g., chemoenzymatic) balance yield and scalability .
Q. How is competitive ELISA used to quantify Lewis X-antibody binding affinities?
Lex-BSA glycoconjugates are immobilized on plates, and inhibition curves are generated using serial dilutions of Lex analogues. IC values derived from absorbance measurements (450 nm) quantify relative affinities. This method identifies analogues with retained cross-reactivity (e.g., 4-OAc vs. 4-F substitutions) .
Q. What NMR-based approaches analyze conformational plasticity of Lewis X analogues?
- NOESY and ROESY experiments detect inter-residue nuclear Overhauser effects (NOEs), revealing stacked vs. extended conformations. For example, H-1/H-3′ NOEs in Lex-OMe indicate a folded topology critical for selectin binding .
Q. Methodological Notes
- Synthetic Protocols : Prioritize donors with 4-F or 4-OAc substituents for higher yields .
- Binding Assays : Include water-mediated hydrogen bond analysis in molecular docking studies (e.g., using PLANTS software) .
- Conformational Analysis : Combine stochastic search algorithms with NMR data to model distorted sugar rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
